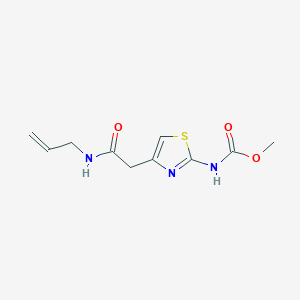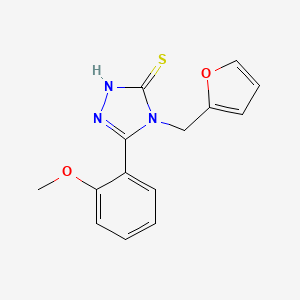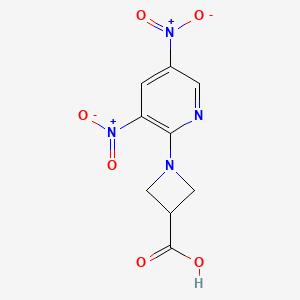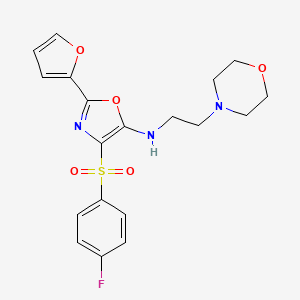![molecular formula C16H14FN5O2 B2533502 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105237-23-7](/img/structure/B2533502.png)
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The InChI code for this compound is1S/C14H11FN4O/c15-9-3-5-10 (6-4-9)19-13-11 (7-16-19)12 (8-1-2-8)17-18-14 (13)20/h3-7,17H,1-2H2, (H,18,20) . Physical And Chemical Properties Analysis
The compound has a predicted density of1.59±0.1 g/cm3 . The molecular weight of this compound is 327.319.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
The compound has been investigated as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in cell death pathways, inflammation, and immune responses. Inhibition of RIPK1 may have therapeutic implications for conditions such as inflammatory diseases, neurodegenerative disorders, and cancer .
Anti-Inflammatory Properties
Given its structural features, this compound might exhibit anti-inflammatory effects. Researchers have explored its impact on pro-inflammatory cytokines, signaling pathways (such as NF-κB), and immune cell activation. Understanding its anti-inflammatory mechanisms could lead to novel therapeutic strategies .
Anticancer Potential
The compound’s unique pyrazolo[3,4-d]pyridazinone scaffold makes it an interesting candidate for anticancer drug development. Studies have investigated its effects on cancer cell lines, tumor growth, and apoptosis. Further research is needed to elucidate its precise mechanisms and potential clinical applications .
Neuroprotection
Neuroprotective properties have been suggested based on the compound’s structure. It may modulate neuronal survival pathways, oxidative stress, and neuroinflammation. Investigating its impact on neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) is an active area of research .
Cardiovascular Applications
The compound’s pharmacological profile includes cardiovascular effects. Researchers have explored its impact on blood pressure regulation, vascular function, and endothelial health. These findings could have implications for cardiovascular disease management .
Metabolic Disorders
Preliminary studies hint at potential effects on metabolic pathways. Investigating its influence on glucose homeostasis, lipid metabolism, and insulin sensitivity could reveal therapeutic opportunities for diabetes and obesity .
Eigenschaften
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c17-10-3-5-11(6-4-10)22-15-12(7-19-22)14(9-1-2-9)20-21(16(15)24)8-13(18)23/h3-7,9H,1-2,8H2,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKBYZVBSVUCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(6-Tert-butyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2533419.png)
![2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2533420.png)

![N-(1-(furan-3-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2533427.png)
![N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide](/img/structure/B2533428.png)


![1-[2-(2-methoxyphenyl)-2-oxoethyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2533433.png)

![5-Cyclopropyl-3-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2533437.png)


![4-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile](/img/structure/B2533441.png)
